molecular formula 2Na2CO3.3H2O2<br>C2H6Na4O12 B100135 Sodium percarbonate CAS No. 15630-89-4

Sodium percarbonate

Cat. No. B100135
CAS RN: 15630-89-4
M. Wt: 314.02 g/mol
InChI Key: MSLRPWGRFCKNIZ-UHFFFAOYSA-J
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Patent
US06482385B2

Procedure details

According to a second aspect of the present invention, in some embodiments there is provided a process for the manufacture of sodium percarbonate in which hydrogen peroxide, sodium carbonate and an aqueous liquor are introduced into a reaction vessel in which the hydrogen peroxide and sodium carbonate react forming sodium percarbonate which precipitates out of solution, the precipitated sodium percarbonate is separated from the mother liquor and recovered as product and at least a fraction of the mother liquor is recycled to the reaction vessel characterised in that at least a fraction of the sodium carbonate introduced into the reaction vessel is dissolved in mother liquor that has been separated from the precipitated sodium percarbonate and/or otherwise withdrawn from the reaction vessel and the mother liquor containing an enhanced concentration of sodium carbonate is thereafter recycled to the reaction vessel and at least a fraction of the sodium carbonate is introduced in solid form directly into the reaction vessel or into a recycle of liquor withdrawn from and returned into the reaction vessel.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][OH:2].[C:3](=[O:6])([O-:5])[O-:4].[Na+:7].[Na+]>>[C:3]([O-:6])([O-:5])=[O:4].[C:3]([O-:6])([O-:5])=[O:4].[OH:1][OH:2].[OH:1][OH:2].[OH:1][OH:2].[Na+:7].[Na+:7].[Na+:7].[Na+:7] |f:1.2.3,4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
react

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.